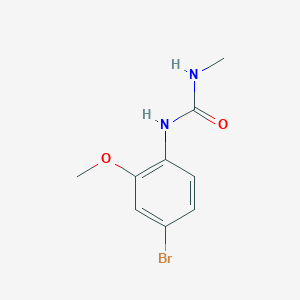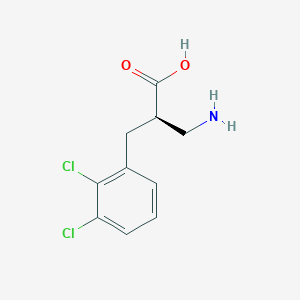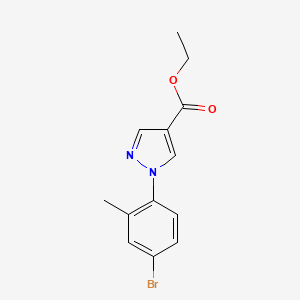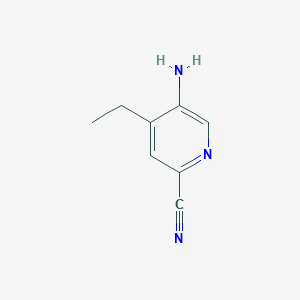
Ethyl 3-fluorothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H7FO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluorothiophene-2-carboxylate can be achieved through several methods. One common approach involves the Schiemann reaction, where 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is subjected to fluorination. The product, mthis compound, is then saponified and decarboxylated to yield 3-fluorothiophene . Another method involves the direct fluorination of thiophene using molecular fluorine, although this process is less selective and requires careful control of reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular fluorine, triethylamine, and acetonitrile. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
Applications De Recherche Scientifique
Ethyl 3-fluorothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of ethyl 3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The thiophene ring can interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-fluorothiophene-2-carboxylate can be compared with other fluorinated thiophene derivatives, such as:
3-Fluorothiophene: Lacks the ethyl ester group, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Fluorothiophene: Fluorine atom is positioned differently, leading to variations in reactivity and stability
Propriétés
Formule moléculaire |
C7H7FO2S |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
ethyl 3-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H7FO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 |
Clé InChI |
CILGCUGNHOISJT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CS1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)




![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)




![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)


